N-[(2S)-2-(diethylamino)propyl]benzamide
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Overview
Description
N-[(2S)-2-(diethylamino)propyl]benzamide is a chemical compound with a structure that includes a benzamide group attached to a diethylamino propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-2-(diethylamino)propyl]benzamide can be achieved through several methods. One common approach involves the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. This method utilizes lithium diisopropylamide (LDA) as a base to promote the reaction . Another method involves the reaction of sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide in deionized water at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-2-(diethylamino)propyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
N-[(2S)-2-(diethylamino)propyl]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-[(2S)-2-(diethylamino)propyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(2S)-2-(diethylamino)propyl]benzamide can be compared with other similar compounds, such as:
4-amino-N-[2-(diethylamino)ethyl]benzamide: This compound has a similar structure but includes an amino group, which may alter its chemical properties and applications.
N-[(2S)-2-(diethylamino)propyl]-2-[(2R)-2-({3-[(methylsulfonyl)amino]-1-azetidinyl}carbonyl)-1-azetidinyl]-6-[5-(2-thienyl)pyrazolo[1,5-a]pyrimidin-3-yl]isonicotinamide: This compound has a more complex structure and different functional groups, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C14H22N2O |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N-[(2S)-2-(diethylamino)propyl]benzamide |
InChI |
InChI=1S/C14H22N2O/c1-4-16(5-2)12(3)11-15-14(17)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3,(H,15,17)/t12-/m0/s1 |
InChI Key |
KNFPSRCUBCGQCJ-LBPRGKRZSA-N |
Isomeric SMILES |
CCN(CC)[C@@H](C)CNC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCN(CC)C(C)CNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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